molecular formula C13H19NO B185140 N-(2,6-dimethylphenyl)pentanamide CAS No. 33098-77-0

N-(2,6-dimethylphenyl)pentanamide

Cat. No.: B185140
CAS No.: 33098-77-0
M. Wt: 205.3 g/mol
InChI Key: NKAJIRABTPKGEC-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)pentanamide is an amide derivative featuring a pentanamide chain (CH₂CH₂CH₂CH₂CONH-) attached to a 2,6-dimethylphenyl group. The ortho-dimethyl substitution on the aromatic ring enhances steric hindrance, influencing its chemical reactivity and molecular interactions .

Properties

CAS No.

33098-77-0

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-4-5-9-12(15)14-13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3,(H,14,15)

InChI Key

NKAJIRABTPKGEC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=CC=C1C)C

Canonical SMILES

CCCCC(=O)NC1=C(C=CC=C1C)C

Other CAS No.

33098-77-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in Agrochemicals

N-(2,6-Dimethylphenyl) amides are a cornerstone of agrochemical design. Key comparisons include:

Compound Name Molecular Formula Substituents/R-Groups Primary Use Reference
Metalaxyl C₁₅H₂₁NO₄ Methoxyacetyl-DL-alanine Fungicide
Benalaxyl C₂₀H₂₃NO₃ Phenylacetyl-DL-alanine Fungicide
Furalaxyl C₁₉H₂₁NO₄ 2-Furanylcarbonyl-DL-alanine Fungicide
Metazachlor C₁₄H₁₆ClN₃O 1H-Pyrazol-1-ylmethyl Herbicide
N-(2,6-Dimethylphenyl)pentanamide C₁₄H₂₁NO (theoretical) Pentanamide Not reported

Key Findings :

  • Steric and Electronic Effects : The 2,6-dimethylphenyl group in metalaxyl and benalaxyl confers resistance to enzymatic degradation, enhancing their persistence as fungicides . The pentanamide chain in the target compound may offer intermediate lipophilicity compared to shorter (acetamide) or bulkier (alanine-derived) acyl groups.
  • Biological Activity: Agrochemical analogs demonstrate that electron-withdrawing substituents (e.g., methoxy in metalaxyl) improve antifungal activity, while aromatic moieties (e.g., phenyl in benalaxyl) broaden spectrum efficacy .
Pentanamide Derivatives in Pharmaceutical Research

Recent studies on pentanamide derivatives highlight structural modifications for drug design:

Compound (Abbreviation) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Reference
CF2 (Isoxazole derivative) C₂₄H₂₃N₅O₅S 493.53 3,4-Dimethylisoxazole sulfamoyl 83 76
CF3 (Thiazole derivative) C₂₃H₂₁N₅O₅S 479.50 5-Methylisoxazole sulfamoyl Not reported 58.59
CF4 (Pyridine derivative) C₂₄H₂₃N₅O₅S 493.53 Pyridin-2-yl sulfamoyl 83 76

Key Findings :

  • Sulfamoyl Linkers : The introduction of sulfamoyl groups (e.g., in CF2–CF4) enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .
  • Heterocyclic Moieties : Isoxazole and pyridine rings (as in CF2 and CF4) contribute to π-π stacking interactions, critical for pharmacological activity. The simpler 2,6-dimethylphenyl group in the target compound lacks this feature, suggesting lower specificity in biological systems.
Physicochemical Properties and Reactivity
  • Solubility: Analogous compounds like 4-amino-N-(2,6-dimethylphenyl)pentanamide hydrochloride exhibit improved water solubility due to protonated amine groups, whereas the parent amide is likely lipophilic .
  • Synthetic Flexibility: The pentanamide chain allows for regioselective modifications, as seen in derivatives with dioxoisoindoline (e.g., CF2–CF4) or thioamide groups (e.g., N-[4-(aminocarbonothioyl)phenyl]pentanamide) .

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